2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one
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Overview
Description
Preparation Methods
The synthesis of CEP-5104 involves several steps, starting with the preparation of the dihydronaphthyl [3,4-a]pyrrolo [3,4-c]carbazole-5-one core structure. This core structure is then modified at specific positions to introduce the methoxy and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
CEP-5104 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
CEP-5104 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and selectivity of mixed-lineage kinase inhibitors.
Biology: CEP-5104 is employed in cellular studies to understand the role of mixed-lineage kinases in stress response and apoptosis.
Industry: CEP-5104 is used in the development of new therapeutic agents targeting mixed-lineage kinases.
Mechanism of Action
CEP-5104 exerts its effects by selectively inhibiting mixed-lineage kinase 1 and mixed-lineage kinase 3. These kinases are part of the stress-activated protein kinase pathway, which is involved in cellular responses to stress and apoptosis. By inhibiting these kinases, CEP-5104 can prevent the activation of downstream signaling pathways that lead to cell death .
Comparison with Similar Compounds
CEP-5104 is unique in its selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3. Similar compounds include:
CEP-1347: A first-generation pan-mixed-lineage kinase inhibitor that lacks the selectivity of CEP-5104 and CEP-6331.
These compounds highlight the advancements in the development of selective kinase inhibitors and their potential therapeutic applications.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-20-methoxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one |
InChI |
InChI=1S/C25H22N2O3/c1-30-15-7-9-16-14(12-15)6-8-18-21(16)23-19(13-26-25(23)29)22-17-4-2-3-5-20(17)27(10-11-28)24(18)22/h2-5,7,9,12,28H,6,8,10-11,13H2,1H3,(H,26,29) |
InChI Key |
QMLALHXGVBGFIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO |
Synonyms |
2-methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one CEP 5104 CEP-5104 CEP5104 |
Origin of Product |
United States |
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